Oral Bioavailability and In Vivo Bone Anabolic Efficacy vs. SRT2183
In a direct head-to-head in vivo study, oral administration of Sirtuin modulator 1 (SRT3025) at 50 and 100 mg/kg·d for 6 weeks fully reversed ovariectomy (OVX)-induced vertebral bone loss and femoral biomechanical deterioration in C57BL/6 mice [1]. This stands in stark contrast to the comparator SRT2183, which, despite its higher in vitro potency (EC1.5 = 0.36 μM), is not orally bioavailable and is thus restricted to in vitro or parenteral administration . The oral bioavailability of SRT3025 enables chronic dosing studies that are impractical with SRT2183.
| Evidence Dimension | In vivo reversal of OVX-induced bone loss and oral bioavailability |
|---|---|
| Target Compound Data | Oral administration of SRT3025 at 50 and 100 mg/kg·d for 6 weeks fully reversed OVX-induced vertebral bone loss and femoral biomechanical deterioration [1] |
| Comparator Or Baseline | SRT2183: EC1.5 = 0.36 μM in vitro, but lacks oral bioavailability, limiting in vivo use |
| Quantified Difference | SRT3025 is orally bioavailable with documented in vivo bone anabolic efficacy; SRT2183 is not orally bioavailable |
| Conditions | In vivo study in OVX C57BL/6 mice; 6-week oral dosing regimen |
Why This Matters
For researchers requiring chronic oral dosing to model metabolic bone diseases, SRT3025 is a necessary choice over the non-bioavailable SRT2183.
- [1] Artsi H, Cohen-Kfir E, Gurt I, et al. The Sirtuin1 Activator SRT3025 Down-Regulates Sclerostin and Rescues Ovariectomy-Induced Bone Loss and Biomechanical Deterioration in Female Mice. Endocrinology. 2014;155(9):3508–3515. View Source
